1-(Mesitylsulfonyl)-1H-imidazole
Overview
Description
The compound 1-(Mesitylsulfonyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, coordination chemistry, and as ligands in various chemical reactions.
Synthesis Analysis
The synthesis of imidazole derivatives can involve various strategies, including the reaction of diamines with carboxylic acids or their derivatives, or through the cyclization of amidines. In the papers provided, we see examples of imidazole synthesis that involve the use of metal salts and ligand exchange reactions. For instance, mesityl bridged bis-1H-imidazolium salts were prepared and characterized, which are related to the 1-(Mesitylsulfonyl)-1H-imidazole structure . Another synthesis approach led to the unexpected formation of a 2-mesityl-1H-benzo[d]imidazol-3-ium chloride from the reaction of a mesitylmethylene derivative with CoCl2·6H2O .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often characterized using X-ray diffraction techniques, which provide detailed information about the arrangement of atoms within the crystal lattice. The papers discuss the structural characterization of imidazole derivatives, confirming the presence of the imidazole ring and various substituents that influence the overall geometry and stability of the compounds . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, as seen in the study of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride .
Chemical Reactions Analysis
Imidazole derivatives participate in a variety of chemical reactions, including coordination with metals, ligand exchange, and redox reactions. The provided papers describe the coordination diversity of imidazole derivatives with silver (Ag) and mercury (Hg), leading to the formation of coordination compounds and N-heterocyclic carbene (NHC) complexes . Additionally, the reactivity of imidazole derivatives with elemental selenium has been explored, demonstrating the formation of selone and diselenide species .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. Spectroscopic techniques such as NMR and FTIR are commonly used to analyze these properties. For example, the 1H and 13C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms in the imidazole ring . The FTIR spectra reveal information about the functional groups present and their interactions. The papers also discuss the non-linear optical (NLO) properties of these compounds, which can be greater than those of urea, indicating potential applications in photonics .
Scientific Research Applications
Electrolytes for Fuel Cells : Imidazole derivatives are used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, serving as high-temperature proton-conducting polymer electrolytes for fuel cells. Different concentrations of these additives influence the conductivity of these membranes, which is crucial for the efficiency of fuel cells (Schechter & Savinell, 2002).
Kinetic and Mechanistic Study in Organic Chemistry : The oxidative conversion of various imidazole derivatives, including 1H-imidazole, has been studied for their reaction kinetics in an acidic medium. This research provides insights into the reactivity and potential applications of these derivatives in organic synthesis (Manjunatha & Puttaswamy, 2016).
Coordination Chemistry and Material Science : Imidazole derivatives, including 1H-imidazole, are used to create coordination compounds with metals like silver (Ag) and mercury (Hg). These compounds are studied for their structural properties and potential applications in material science (Salman et al., 2013).
Catalysis in Organic Chemistry : Imidazole derivatives are employed in the synthesis of new classes of ligands for homogeneous catalysis. These compounds have shown potential as catalysts in various organic reactions, including C-C coupling reactions (César et al., 2002).
Corrosion Inhibition : Imidazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in material preservation and industrial maintenance (El-Asri et al., 2022).
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-6-10(2)12(11(3)7-9)17(15,16)14-5-4-13-8-14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVQSPNDDOABS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198251 | |
Record name | 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-1H-imidazole | |
CAS RN |
50257-39-1 | |
Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50257-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Mesitylsulfonyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050257391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50257-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2,4,6-trimethylphenyl)sulphonyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(Mesitylsulfonyl)-1H-imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AJ3YU978 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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